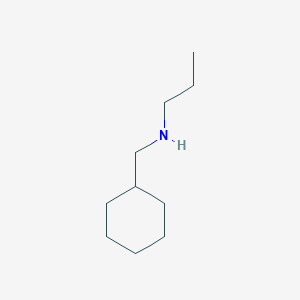

N-(cyclohexylmethyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biobased Material Chemistry

N-(cyclohexylmethyl)propan-1-amine is an example of a secondary amine, which can be synthesized from biobased resources. These amines serve as key monomers in the production of materials like polyamides, polyureas, and polyepoxydes, which are increasingly important in industries such as automotive, aerospace, building, and health. The synthesis and applications of these biobased amines, including their use as building blocks in material chemistry, are critical for future technological developments (Froidevaux et al., 2016).

Advanced Chemical Synthesis

N-(cyclohexylmethyl)propan-1-amine can be involved in the synthesis of N-methyl- and N-alkylamines, which are significant in both academic research and industrial production. These compounds find extensive use in life science molecules and are essential for regulating their activities. The development of efficient methods for the synthesis and functionalization of these amines, particularly using earth-abundant metal-based catalysts, has garnered considerable scientific interest (Senthamarai et al., 2018).

Catalysis in Polymerization

In the field of catalysis, certain N-substituted diphosphinoamines, including derivatives with cyclohexyl moieties, have shown promise. These compounds, when activated with specific catalysts, exhibit good activity and selectivity, particularly in the tetramerization of ethylene. This area of research highlights the importance of structural fine-tuning of N-alkyl moieties in ligands for efficient catalytic processes (Kuhlmann et al., 2007).

Inhibitors in Corrosion Science

Research has also been conducted on tertiary amines synthesized from compounds like 1,3-di-amino-propan-2-ol for their use as inhibitors in corrosion science. These amines, including derivatives like DMP and DEAP, have shown effectiveness in retarding the anodic dissolution of iron and could be significant in corrosion prevention (Gao et al., 2007).

Biomedical Applications

In biomedical research, dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated. These poly(ether imine) dendrimers, originating from a nitrogen core, have been found to be non-toxic, making them suitable for biological studies and potential applications in medicine (Krishna et al., 2005).

作用機序

Target of Action

The primary targets of N-(cyclohexylmethyl)propan-1-amine are currently unknown. This compound is a secondary amine, characterized by the presence of a nitrogen atom bonded to two carbon atoms . Amines are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .

Mode of Action

Amines in general are known for their diverse reactivity, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis .

Biochemical Pathways

They can participate in a variety of functionalization reactions and transformations, enabling the construction of complex molecules .

Pharmacokinetics

For instance, their basicity can affect their absorption and distribution in the body .

Result of Action

They are involved in the development of novel therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(cyclohexylmethyl)propan-1-amine. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of amines .

特性

IUPAC Name |

N-(cyclohexylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-8-11-9-10-6-4-3-5-7-10/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAYJLWFQQQPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexylmethyl)(propyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2463233.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)

![(E)-2-Cyano-N-cyclopropyl-3-[2-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2463240.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)